5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-6-8-16(23)9-7-15)28-12-10-27(11-13-28)18-5-3-2-4-17(18)24/h2-9,19,30H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSIZWDVZWACEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
The compound interacts with its targets, the ENTs, in a unique manner. It has been found to be more selective to ENT2 than to ENT1. This selectivity could lead to specific changes in the function of these transporters, potentially altering the transport of nucleosides across the cell membrane.
Biochemical Pathways
Given its interaction with ents, it is likely that it impacts the pathways involving nucleoside transport and metabolism.
Pharmacokinetics
The compound’s interaction with ents suggests it may have significant bioavailability.
Biological Activity
5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in pharmacological applications. Its structure includes a piperazine moiety, which is often associated with enhanced biological activity due to its ability to interact with various biological targets. This article explores the biological activity of this compound based on existing research findings.
- Molecular Formula : C22H21F2N5OS
- Molecular Weight : 441.5 g/mol
- CAS Number : 887222-22-2
The primary mechanism of action for this compound involves its interaction with Equilibrative Nucleoside Transporters (ENTs) . Research indicates that it has a higher selectivity for ENT2 compared to ENT1 , suggesting a targeted approach in modulating nucleoside transport and metabolism pathways within cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. The presence of the piperazine structure enhances lipophilicity, which is crucial for membrane permeability and subsequent antimicrobial efficacy. For instance, piperazine derivatives have shown increased activity against various bacterial strains .
Inhibition Studies
Inhibition studies have demonstrated that compounds with similar structures can act as effective inhibitors of enzymes such as monoamine oxidase (MAO). The design and synthesis of pyridazinones containing the (2-fluorophenyl) piperazine moiety revealed potent MAO-B inhibitory activities with IC50 values as low as 0.013 µM, indicating a strong potential for neuroprotective applications .
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing new piperazine-based compounds showed that the incorporation of fluorophenyl groups significantly enhanced biological activity against bacterial pathogens. The results indicated that structural modifications could lead to improved antimicrobial properties .
- Pharmacokinetics : The interaction with ENTs suggests favorable pharmacokinetic profiles for this compound, likely leading to high bioavailability and effective distribution in biological systems. This characteristic is essential for therapeutic applications, especially in treating infections or neurological disorders.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
- Antifungal Potential: Molecular docking studies on triazole-thiadiazoles () demonstrated interactions with 14-α-demethylase lanosterol (PDB: 3LD6), a key fungal enzyme. The target compound’s triazole core and fluorophenyl groups may similarly inhibit this enzyme, though its thiazolo-triazole system could alter binding kinetics .
- CNS Activity : Piperazine derivatives often target serotonin/dopamine receptors. The 2-fluorophenyl substitution in the target compound’s piperazine moiety may enhance selectivity for specific CNS targets compared to dichlorophenyl analogues () .
- Crystallographic Behavior : Compounds 4 and 5 () exhibit isostructural triclinic packing with planar conformations, except for a perpendicular fluorophenyl group. Similar analysis for the target compound would require SHELXL refinement () and ORTEP visualization () to assess molecular planarity and packing efficiency .
Q & A
Q. Basic Characterization
- NMR and NMR : Assign peaks for fluorophenyl (δ 7.1–7.4 ppm), piperazine (δ 2.5–3.5 ppm), and thiazolo-triazole (δ 6.8–7.0 ppm) .
- IR Spectroscopy : Confirm N-H stretches (3200–3400 cm) and C-F bonds (1100–1200 cm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]) .
How can crystallography and computational modeling resolve conformational ambiguities in the thiazolo-triazole core?
Q. Advanced Structural Analysis
- X-ray Crystallography : Use SHELX software to determine bond angles, torsion angles, and puckering parameters (e.g., Cremer-Pople coordinates for ring systems) .
- Molecular Dynamics (MD) Simulations : Analyze flexibility of the piperazine-methyl bridge and predict dominant conformers in solution .
Example : A related compound () showed a dihedral angle of 85.2° between thiazole and triazole rings, stabilizing the planar conformation .
What in vitro assays are recommended for initial screening of bioactivity?
Q. Basic Bioactivity Screening
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values <10 µM for active derivatives .
- Anti-inflammatory : COX-2 inhibition assay (IC comparison to Celecoxib) .
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .
How can molecular docking elucidate the mechanism of action for this compound?
Q. Advanced Mechanistic Studies
- Target Identification : Dock the compound into enzymes like 14-α-demethylase (PDB: 3LD6) or COX-2 (PDB: 5KIR) using AutoDock Vina .
- Binding Affinity : Calculate ∆G values; a study on a similar triazole derivative showed a ∆G of −9.2 kcal/mol, indicating strong hydrophobic interactions with the active site .
Validation : Compare docking poses with crystallographic data (e.g., ) to refine scoring functions .
What are the key physicochemical properties affecting solubility and stability?
Q. Basic Physicochemical Profiling
- Solubility : Poor aqueous solubility (<0.1 mg/mL) due to fluorophenyl groups; improve via salt formation (e.g., HCl) .
- Stability : Stable at pH 5–7 but degrades under UV light; store in amber vials at −20°C .
How can degradation pathways be characterized under stress conditions?
Q. Advanced Stability Studies
- Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) or 30% HO (room temperature) .
- Analytical Tools : Use HPLC-MS to identify degradation products (e.g., hydrolyzed triazole or oxidized piperazine) .
How should researchers address contradictory bioactivity data across structurally similar analogs?
Q. Data Contradiction Analysis
- Structural Variations : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl on piperazine) using SAR studies .
- Assay Conditions : Normalize data to control compounds (e.g., IC of Doxorubicin in anticancer assays) .
What computational strategies predict off-target interactions or toxicity risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
